molecular formula C14H23NO4 B15229210 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid

2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid

Cat. No.: B15229210
M. Wt: 269.34 g/mol
InChI Key: LCRBTSRHZLQODR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-4-5-11(15)6-10(9)7-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

LCRBTSRHZLQODR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azabicyclo[2.2.2]octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[2.2.2]octane core.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.2]octane Derivatives

Compound A : (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
  • CAS : 2410984-39-1
  • Molecular Formula: C₁₄H₂₁NO₄
  • Molecular Weight : 267.32 g/mol
  • Key Differences :
    • Substituents: A methylene group at position 5 and a carboxylic acid at position 3 (vs. acetic acid at position 5 in the target compound).
    • Hazards: Classified as acutely toxic (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) .
Compound B : 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic Acid
  • CAS: Not specified
  • Molecular Formula: C₁₃H₂₁NO₄ (same as target)
  • Key Differences: Substituent Position: Carboxylic acid at position 4 (vs.

Bicyclo[2.2.1]heptane Derivatives

Compound C : 2-{2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-6-yl}acetic Acid
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.32 g/mol
  • Key Differences :
    • Ring Size : Smaller bicyclo[2.2.1]heptane system increases ring strain and reduces conformational flexibility compared to bicyclo[2.2.2]octane.
    • Applications : Such systems are often used to enhance binding affinity in protease inhibitors due to their constrained geometry .
Compound D : (1S,3R,4R)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid
  • CAS : 291775-53-6
  • Molecular Formula : C₁₁H₁₈N₂O₂

Bicyclo[2.1.1]hexane Derivatives

Compound E : (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic Acid
  • CAS : 1250883-94-3
  • Molecular Formula: Not explicitly stated (likely C₁₀H₁₅NO₄).

Comparative Analysis

Structural and Physicochemical Properties

Compound Bicyclo System Substituent Position Molecular Weight (g/mol) Key Hazards
Target Compound [2.2.2]octane 5-yl acetic acid 255.31 Not specified
Compound A [2.2.2]octane 3-carboxylic acid 267.32 H302, H315, H319, H335
Compound C [2.2.1]heptane 6-yl acetic acid 255.32 No data
Compound D [2.2.1]heptane 3-carboxylic acid 210.27 No data

Functional Implications

  • Bicyclo[2.2.2]octane Systems :

    • Provide greater rigidity and metabolic stability compared to smaller bicyclic systems, making them suitable for prolonged drug action .
    • The acetic acid substituent in the target compound may enhance solubility compared to methylene-containing analogs like Compound A.
  • Bicyclo[2.2.1]heptane Systems :

    • Higher ring strain can improve binding affinity in enzyme-active sites but may reduce synthetic scalability .

Research Findings and Gaps

  • Hazard Data : The target compound lacks detailed hazard information, unlike Compound A, which has well-documented risks . This may reflect insufficient testing rather than inherent safety.
  • Synthetic Utility: Bicyclo[2.2.2]octane derivatives are preferred in peptide mimetics due to their structural mimicry of natural amino acids, while bicyclo[2.2.1]heptane systems are explored for kinase inhibitors .
  • Data Limitations : Ecological and toxicological data are sparse for most compounds, highlighting a need for further studies .

Q & A

Q. What are the common synthetic routes for preparing 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid?

The synthesis typically involves bicyclic scaffold formation followed by functionalization. Key steps include:

  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .
  • Ring closure : Utilizing Diels-Alder or cycloaddition reactions to construct the bicyclo[2.2.2]octane framework.
  • Carboxylic acid introduction : Post-functionalization via alkylation or carboxylation at the 5-position. Methodological gaps (e.g., solvent choices, catalysts) require referencing analogous bicyclic systems due to limited explicit data for this compound .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for dust control .
  • Storage : Maintain at 2–8°C in airtight containers to prevent degradation or moisture absorption .
  • Spill management : Avoid aqueous runoff; collect solids with inert absorbents and dispose via hazardous waste protocols .

Q. How can spectroscopic methods be used to characterize its structure?

  • NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for bicyclic protons) and Boc group integrity .
  • IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
  • Mass spectrometry : Exact mass (MW: 267.32 g/mol) validates molecular composition .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this bicyclic compound be analyzed?

  • Chiral chromatography : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:IPA gradients .
  • X-ray crystallography : Determine absolute configuration via single-crystal analysis, critical for verifying the (1S,4R) stereodescriptor .
  • NOE experiments : Spatial proximity of bicyclic protons confirms ring geometry .

Q. How might discrepancies in reported physical properties (e.g., melting points) be resolved?

  • Purity assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities affecting melting behavior .
  • Differential Scanning Calorimetry (DSC) : Measure phase transitions to distinguish polymorphic forms .
  • Cross-validate : Compare data with structurally similar bicyclo[2.2.2]octane derivatives .

Q. What strategies optimize the compound’s stability in solution during bioactivity assays?

  • pH control : Maintain solutions at pH 4–6 to prevent Boc group hydrolysis .
  • Aprotic solvents : Use DMSO or DMF for stock solutions to minimize nucleophilic attack on the ester .
  • Temperature : Store working solutions at –20°C for <72 hours to avoid decomposition .

Q. How can researchers design assays to study its interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding kinetics (KD, kon/koff) .
  • Fluorescence polarization : Track competitive displacement of fluorescent ligands in real time .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, guided by bicyclic rigidity and carboxylate orientation .

Q. How should conflicting data on reaction mechanisms (e.g., cyclization pathways) be addressed?

  • Isotopic labeling : Use ¹³C-labeled precursors to trace bond formation via NMR .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed pathways .
  • Kinetic studies : Monitor intermediate formation via in situ IR or LC-MS to validate mechanistic hypotheses .

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